Chiral Purity and Identity: (R)-Carisbamate vs. Racemate and S-Enantiomer
(R)-Carisbamate is supplied as a single, defined enantiomer with a purity of ≥98% . This contrasts sharply with the racemic mixture, which is a 1:1 blend of (R)- and (S)-enantiomers, each with potentially different pharmacokinetic and pharmacodynamic properties [1]. The (R)-enantiomer has a distinct CAS number (194085-74-0) and specific optical rotation, while the (S)-enantiomer has a separate CAS number (194085-75-1) . The availability of a pure enantiomer is critical for studies where stereospecific effects are under investigation, as the racemate would introduce a confounding variable.
| Evidence Dimension | Chemical Identity and Purity |
|---|---|
| Target Compound Data | (R)-Carisbamate (CAS 194085-74-0), purity ≥98% |
| Comparator Or Baseline | Racemic Carisbamate (CAS 194085-75-1 for S-isomer) as a 1:1 mixture; (S)-Carisbamate (CAS 194085-75-1) |
| Quantified Difference | Single enantiomer vs. racemic mixture; distinct CAS registry numbers. |
| Conditions | Vendor specification (InvivoChem) and CAS registry. |
Why This Matters
Procurement of the pure enantiomer ensures experimental integrity when stereospecific pharmacology is a study endpoint, avoiding the ambiguity introduced by a racemic mixture.
- [1] Pharmacokinetic implications associated to the use of drugs as racemates or pure enantiomers. Repositorio U. Chile. 2019. View Source
